molecular formula C8H6ClNO3 B8373865 4-Methoxycarbonylnicotinoyl chloride CAS No. 38173-40-9

4-Methoxycarbonylnicotinoyl chloride

Cat. No.: B8373865
CAS No.: 38173-40-9
M. Wt: 199.59 g/mol
InChI Key: RWKNQGCJEPRQSS-UHFFFAOYSA-N
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Description

4-Methoxycarbonylnicotinoyl chloride is a useful research compound. Its molecular formula is C8H6ClNO3 and its molecular weight is 199.59 g/mol. The purity is usually 95%.
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Properties

CAS No.

38173-40-9

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

methyl 3-carbonochloridoylpyridine-4-carboxylate

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-3-10-4-6(5)7(9)11/h2-4H,1H3

InChI Key

RWKNQGCJEPRQSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Chlorocarbonyl-isonicotinic acid methyl ester was prepared by refluxing a mixture of pyridine-3,4-dicarboxylic acid 4-methyl ester (100 mg) and thionyl chloride (75 μl) in chloroform (5 ml) for 3 h. After cooling to room temperature, volatiles were evaporated, and the residue was dried under high vacuum to give the product (100 mg).
Quantity
100 mg
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Reaction Step One
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75 μL
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reactant
Reaction Step One
Quantity
5 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Following the procedure of Example 30, 4-methoxycarbonylnicotinic acid is reacted with thionyl chloride to give 4-methoxycarbonylnicotinoyl chloride. A slurry of the above chloride (22.7 mmol) in 100 ml of monoglyme (ethylene glycol dimethyl ether) is added to a chilled mixture of the sodium salt of diethyl malonate (2.2 eq.) in monoglyme. The mixture is allowed to warm to RT and is stirred at RT for 4 hours. Aq. sodium bicarbonate is added and the mixture is extracted with ether. It is then acidified to pH 2-3 and again extracted with ether. The combined organic phases of the acid layer are dried, filtered and concentrated to give methyl 3-(diethylmalonyl-carbonyl)-isonicotinate, which is then reacted with lithium hydroxide mono-hydrate and then hydrochloric acid to give 3-acetylisonicotinic acid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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